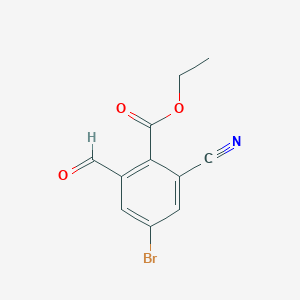

Ethyl 4-bromo-2-cyano-6-formylbenzoate

Description

Ethyl 4-bromo-2-cyano-6-formylbenzoate is a multifunctional aromatic ester characterized by a benzene ring substituted with bromine (Br) at position 4, a cyano (CN) group at position 2, and a formyl (CHO) group at position 6, with an ethyl ester moiety at the carboxyl position. This compound combines electron-withdrawing substituents (Br, CN, CHO) and a reactive aldehyde group, making it a versatile intermediate in organic synthesis. The formyl group offers additional reactivity for condensation or nucleophilic addition reactions, while the cyano group may influence electronic properties or serve as a precursor for carboxylic acid derivatives via hydrolysis.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(5-13)3-9(12)4-8(10)6-14/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBSRVXYZCBPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the desired compound with satisfactory efficiency.

Industrial Production Methods

Industrial production methods for Ethyl 4-bromo-2-cyano-6-formylbenzoate often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Ethyl 4-bromo-2-cyano-6-carboxybenzoate.

Reduction: Ethyl 4-bromo-2-amino-6-formylbenzoate.

Substitution: Ethyl 4-methoxy-2-cyano-6-formylbenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-formylbenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Reactions: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

Biological Studies: Researchers use it to study the effects of bromine, cyano, and formyl groups on biological systems.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom, cyano group, and formyl group each contribute to the compound’s reactivity and biological activity. For example, the cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it to analogous benzoate esters, such as Ethyl 4-cyanobenzoate (CAS 7153-22-2) and Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0) . Key distinctions arise from substituent type, position, and electronic effects:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The bromine in this compound enhances its utility in cross-coupling reactions compared to Ethyl 4-cyanobenzoate, which lacks a halogen. However, the difluoromethyl group in the CAS 1807116-32-0 compound introduces fluorination effects (e.g., metabolic stability, lipophilicity) absent in the formyl-substituted target compound . The formyl group in the target compound enables aldehyde-specific reactions (e.g., Schiff base formation), whereas the cyano group in Ethyl 4-cyanobenzoate is more suited for hydrolysis or nitrile-mediated cyclizations .

Electronic and Steric Considerations: The electron-withdrawing nature of the cyano and formyl groups in the target compound likely deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to Ethyl 4-cyanobenzoate. However, the difluoromethyl group in the fluorinated analog may further polarize the ring due to fluorine’s electronegativity . Steric hindrance at position 4 (bromine in the target vs. difluoromethyl in CAS 1807116-32-0) may influence regioselectivity in subsequent reactions.

Molecular Weight and Applications: The higher molecular weight of this compound (~282.9 g/mol) compared to Ethyl 4-cyanobenzoate (175.18 g/mol) reflects its increased complexity, making it more suitable for specialized synthetic applications.

Research Findings and Functional Implications

- Bromo Substituents : Bromine’s role in cross-coupling (e.g., Suzuki reactions) is well-documented, suggesting the target compound could serve as a scaffold for biaryl syntheses.

- Formyl Reactivity : The aldehyde group may enable condensation with amines or hydrazines to form imines or hydrazones, useful in heterocycle synthesis (e.g., quinazolines).

- Safety Considerations: Ethyl 4-cyanobenzoate’s safety data sheet (SDS) highlights precautions for ester/cyanide handling (e.g., skin/eye irritation risks) , which likely apply to the target compound due to structural similarities.

Biological Activity

Ethyl 4-bromo-2-cyano-6-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzene ring substituted with a cyano group, a formyl group, and a bromine atom. The compound can be synthesized through various methods, including multicomponent reactions and transition metal-catalyzed processes. Recent advancements in synthetic methodologies have highlighted its potential for generating derivatives with enhanced biological properties .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. Studies indicate that compounds with similar structures possess significant antibacterial properties, suggesting that this compound may also inhibit bacterial growth effectively .

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit anti-inflammatory activity that surpasses traditional anti-inflammatory agents like curcumin. This suggests potential applications in treating inflammatory diseases .

- Cytotoxicity : Preliminary studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the cyano and formyl groups play critical roles in its interaction with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using agar dilution methods, revealing significant activity against Gram-positive and Gram-negative bacteria.

These results suggest a potential role for this compound in developing new antimicrobial agents .

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that this compound induces apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events.

- Anti-inflammatory Activity : In a comparative study with curcumin, this compound exhibited an anti-inflammatory index significantly higher than that of curcumin, suggesting its potential as a more effective therapeutic agent for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.